molecular formula C18H23NO2 B275862 2-(3,4-dimethoxyphenyl)-N-(2-phenylethyl)ethanamine CAS No. 63925-47-3

2-(3,4-dimethoxyphenyl)-N-(2-phenylethyl)ethanamine

Cat. No. B275862
Key on ui cas rn: 63925-47-3
M. Wt: 285.4 g/mol
InChI Key: KCOKWUVYKBPATN-UHFFFAOYSA-N
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Patent
US04175136

Procedure details

25 g of the latter hydrobromide were dissolved in 250 ml of hot water and the solution was cooled to 0° C. and made alkaline with 40 ml of 2 N sodium hydroxide. The mixture was extracted 3 times with 100 ml of ethyl acetate and the organic extracts were washed with water until the wash water had a pH of 7 to 8. The extracts were dried over sodium sulfate, were filtered and evaporated to dryness under reduced pressure to obtain 19 g of N-phenethyl-3,4-dimethoxyphenethylamine.
Name
hydrobromide
Quantity
25 g
Type
reactant
Reaction Step One
Name
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Br.[CH2:2]([NH:10][CH2:11][CH2:12][C:13]1[CH:18]=[CH:17][C:16]([O:19][CH3:20])=[C:15]([O:21][CH3:22])[CH:14]=1)[CH2:3][C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1.[OH-].[Na+]>O>[CH2:2]([NH:10][CH2:11][CH2:12][C:13]1[CH:18]=[CH:17][C:16]([O:19][CH3:20])=[C:15]([O:21][CH3:22])[CH:14]=1)[CH2:3][C:4]1[CH:5]=[CH:6][CH:7]=[CH:8][CH:9]=1 |f:0.1,2.3|

Inputs

Step One
Name
hydrobromide
Quantity
25 g
Type
reactant
Smiles
Br.C(CC1=CC=CC=C1)NCCC1=CC(=C(C=C1)OC)OC
Name
Quantity
250 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
40 mL
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted 3 times with 100 ml of ethyl acetate
WASH
Type
WASH
Details
the organic extracts were washed with water until the wash water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The extracts were dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
were filtered
CUSTOM
Type
CUSTOM
Details
evaporated to dryness under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
C(CC1=CC=CC=C1)NCCC1=CC(=C(C=C1)OC)OC
Measurements
Type Value Analysis
AMOUNT: MASS 19 g
YIELD: CALCULATEDPERCENTYIELD 97.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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